ethyl 4-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Ethyl 4-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a benzoate ester, an oxazole ring, and a sulfanylacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3,4-dimethylphenylamine and a carboxylic acid derivative.
Thioether Formation: The oxazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Amidation: The resulting sulfanyl compound undergoes amidation with an acetamido derivative.
Esterification: Finally, the benzoic acid derivative is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro-oxazole derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be employed.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydro-oxazole derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Ethyl 4-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring and sulfanyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3,4-dimethylphenyl)-2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate
- N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
Ethyl 4-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate is unique due to the presence of the oxazole ring and the specific arrangement of functional groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-4-27-21(26)16-7-9-18(10-8-16)24-20(25)13-29-22-23-12-19(28-22)17-6-5-14(2)15(3)11-17/h5-12H,4,13H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCHMJVPLGSNCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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